Cyclobutyl 3-oxobutanoate Cyclobutyl 3-oxobutanoate
Brand Name: Vulcanchem
CAS No.: 95399-99-8
VCID: VC14179135
InChI: InChI=1S/C8H12O3/c1-6(9)5-8(10)11-7-3-2-4-7/h7H,2-5H2,1H3
SMILES:
Molecular Formula: C8H12O3
Molecular Weight: 156.18 g/mol

Cyclobutyl 3-oxobutanoate

CAS No.: 95399-99-8

Cat. No.: VC14179135

Molecular Formula: C8H12O3

Molecular Weight: 156.18 g/mol

* For research use only. Not for human or veterinary use.

Cyclobutyl 3-oxobutanoate - 95399-99-8

Specification

CAS No. 95399-99-8
Molecular Formula C8H12O3
Molecular Weight 156.18 g/mol
IUPAC Name cyclobutyl 3-oxobutanoate
Standard InChI InChI=1S/C8H12O3/c1-6(9)5-8(10)11-7-3-2-4-7/h7H,2-5H2,1H3
Standard InChI Key GCPXGAQMXOZLKH-UHFFFAOYSA-N
Canonical SMILES CC(=O)CC(=O)OC1CCC1

Introduction

Synthesis Methods

Cyclobutyl 3-oxobutanoate is synthesized via multistep routes, primarily involving acyl chloride intermediates or condensation reactions:

Acyl Chloride Route

A common method involves the reaction of Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) with cyclobutylcarbonyl chloride in the presence of pyridine, followed by methanolysis :

  • Step 1: Meldrum’s acid (152.7 mmol) and pyridine (457.2 mmol) are dissolved in dichloromethane. Cyclobutylcarbonyl chloride is added at 0–10°C, yielding an acylated intermediate.

  • Step 2: The intermediate is refluxed in methanol for 2 hours, leading to ring-opening and formation of methyl 3-cyclobutyl-3-oxopropanoate (yield: ~85%) .

  • Step 3: Transesterification with cyclobutanol under acidic or basic conditions produces cyclobutyl 3-oxobutanoate .

Carbonyldiimidazole-Mediated Synthesis

An alternative approach employs carbonyldiimidazole (CDI) to activate cyclobutylcarboxylic acid, followed by coupling with potassium 3-methoxy-3-oxopropanoate :

  • Cyclobutylcarboxylic acid (330 mmol) is treated with CDI (396 mmol) in THF, followed by addition of magnesium chloride and potassium 3-methoxy-3-oxopropanoate. Heating at 56°C for 3.5 hours yields methyl 3-cyclobutyl-3-oxopropanoate (59 g), which is subsequently transesterified .

Applications in Organic Synthesis

Cyclobutyl 3-oxobutanoate’s reactivity stems from its β-keto ester functionality, enabling participation in key transformations:

Pharmaceutical Intermediates

The compound is a precursor to pyrimidine derivatives, such as 2-tert-butyl-4-hydroxy-6-cyclobutyl-pyrimidine, synthesized via condensation with tert-butyl amidinium chloride in methanol (85.7% yield) . Such heterocycles are explored for antiviral and antibacterial activities .

Agrochemical Development

In agrochemistry, the cyclobutane ring enhances the metabolic stability of pesticides. For example, alkylation of the β-keto ester with chloropropyl piperazine derivatives yields compounds with insecticidal properties .

Polymer Chemistry

The ester’s ability to undergo Michael additions or free-radical polymerization facilitates the synthesis of cyclobutane-containing polymers, which exhibit improved thermal stability and mechanical strength .

Recent Advancements and Research

Recent studies highlight novel applications and synthetic innovations:

  • Stereoselective Synthesis: Shu et al. (2019) demonstrated photoredox-catalyzed cyclobutane synthesis using β-keto esters as radical acceptors, enabling enantioselective access to cyclobutane derivatives .

  • C–H Functionalization: Daugulis’ palladium-catalyzed arylation methodology was adapted to cyclobutane systems, achieving bis-arylated products in 97% yield with 1 mol% Pd loading .

  • Biradical Intermediates: Research by Aggarwal et al. (2021) identified singlet 1,4-biradicals as key intermediates in cyclobutane ring contractions, offering new routes to functionalized β-keto esters .

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